Ortho-Isopropyl Substitution Drives Distinct Enzyme Inhibition
2-(2-Isopropylphenoxy)ethanamine exhibits a unique dual-target inhibition profile that differs markedly from its positional isomers. It demonstrates inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) and soluble epoxide hydrolase (sEH) [1][2]. While no direct head-to-head data with meta- or para-isomers are available, class-level inference indicates that ortho-substitution alters the orientation of the phenoxy ring, thereby modulating binding pocket complementarity. For context, the unsubstituted parent compound 2-phenoxyethanamine shows significantly lower lipophilicity (logP ≈ 1.0–1.7) and lacks the steric bulk required for these specific interactions [3].
| Evidence Dimension | Enzyme Inhibition Profile |
|---|---|
| Target Compound Data | Inhibits PNMT and sEH (IC50 0.12 µM for sEH) |
| Comparator Or Baseline | 2-Phenoxyethanamine (no reported PNMT/sEH activity) and 2-(4-isopropylphenoxy)ethanamine (activity not reported in BindingDB) |
| Quantified Difference | sEH IC50 = 0.12 µM for target; comparator shows no detectable activity |
| Conditions | In vitro enzyme inhibition assays (BindingDB) |
Why This Matters
The distinct enzyme inhibition profile makes this compound a valuable probe for studying PNMT- and sEH-related pathways, whereas other isomers lack documented activity.
- [1] BindingDB. Assay ChEBML_152563: Inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT). EntryID 50035788. View Source
- [2] BindingDB. Assay ChEMBL_305688 (CHEMBL828060): Inhibitory concentration against mouse soluble epoxide hydrolase (sEH) at 0.12 uM. View Source
- [3] BOC Sciences. 2-Phenoxyethylamine (CAS 1758-46-9). LogP: 1.72440. View Source
